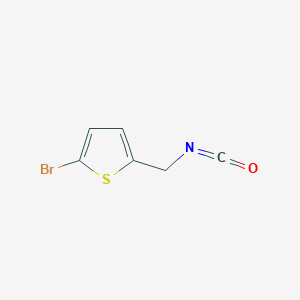

2-Bromo-5-(isocyanatomethyl)thiophene

Description

Significance of Thiophene (B33073) Heterocycles in Contemporary Organic Synthesis and Materials Science

Thiophene, a five-membered aromatic ring containing a sulfur atom, is a cornerstone heterocyclic compound in organic chemistry. jcu.edu.auuni.lu Its derivatives are integral to numerous applications, ranging from medicinal chemistry to materials science. uni.luresearchgate.net The thiophene nucleus is a common feature in many pharmaceutical agents due to its metabolic stability and ability to mimic a phenyl ring, often leading to enhanced biological activity. researchgate.net Thiophene-containing drugs exhibit a wide array of therapeutic properties, including anti-inflammatory, antimicrobial, and anti-cancer effects. researchgate.net

In materials science, thiophene is a fundamental unit for creating π-conjugated systems like oligothiophenes and polythiophenes. jcu.edu.au These materials are prized for their semiconducting properties and are heavily utilized in organic electronics. jcu.edu.au Devices such as organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs) frequently incorporate polythiophene derivatives as the active layer, owing to their excellent charge transport capabilities and chemical robustness. uni.luresearchgate.net The ability to easily functionalize the thiophene ring allows for fine-tuning of the electronic and physical properties of these materials. ossila.com

Role of Isocyanates as Versatile Synthons in Polymer Chemistry and Fine Chemical Synthesis

The isocyanate group (–N=C=O) is a highly reactive functional group that serves as an exceptionally versatile synthon, or synthetic building block, in organic chemistry. acs.org Its reactivity is characterized by the electrophilic nature of the central carbon atom, which is susceptible to attack by a wide range of nucleophiles. researchgate.netresearchgate.net This high reactivity is the foundation of polyurethane chemistry, one of the most important classes of polymers. aidic.it The reaction of diisocyanates with polyols (compounds with multiple hydroxyl groups) forms the urethane (B1682113) linkages that constitute the backbone of polyurethanes, which are used in everything from flexible foams and rigid insulation to durable elastomers and coatings. researchgate.net

Beyond polymer science, isocyanates are crucial intermediates in the synthesis of fine chemicals and pharmaceuticals. rsc.org They readily react with:

Alcohols to form carbamates (urethanes). researchgate.net

Amines to form ureas. aidic.it

Water to form an unstable carbamic acid, which decomposes to an amine and carbon dioxide. aidic.it

This predictable and efficient reactivity allows for the modular construction of complex molecules and the introduction of specific linkages with important biological or material properties. acs.org

Overview of Halogenated Isocyanates as Multifunctional Building Blocks in Organic Chemistry

Halogenated isocyanates are bifunctional molecules that offer two distinct points for chemical modification: the highly reactive isocyanate group and the synthetically versatile halogen atom. nih.gov This dual functionality makes them powerful building blocks for creating complex molecular structures in a controlled, stepwise manner. nih.gov The presence of a halogen, such as bromine, on an aromatic or heteroaromatic ring provides a handle for transition-metal-catalyzed cross-coupling reactions. jcu.edu.au

For instance, the bromine atom on a thiophene ring can readily participate in reactions like:

Suzuki Coupling: Reaction with boronic acids to form new carbon-carbon bonds. jcu.edu.auresearchgate.net

Stille Coupling: Reaction with organostannanes. jcu.edu.au

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

A molecule like 2-Bromo-5-(isocyanatomethyl)thiophene exemplifies this multifunctionality. A synthetic strategy could first involve the reaction of the isocyanate group with a nucleophile (e.g., an alcohol or amine) to build one part of the molecule. Subsequently, the bromo-substituent can be used in a palladium-catalyzed cross-coupling reaction to attach a different molecular fragment, thereby completing the synthesis. This orthogonal reactivity is highly valued in the design of targeted pharmaceuticals, organic semiconductors, and other functional materials. ossila.com

Data Tables

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₆H₄BrNOS |

| Monoisotopic Mass | 216.9197 Da |

| SMILES | C1=C(SC(=C1)Br)CN=C=O |

| InChIKey | XAPUUUIMOKKFOI-UHFFFAOYSA-N |

| Predicted XlogP | 3.4 |

Data sourced from PubChem CID 64305507. uni.lu

Table 2: Reactivity of Functional Groups in this compound

| Functional Group | Type of Reaction | Potential Reactant | Resulting Linkage/Structure |

|---|---|---|---|

| Isocyanate (-NCO) | Nucleophilic Addition | Alcohol (R-OH) | Carbamate (Urethane) |

| Nucleophilic Addition | Amine (R-NH₂) | Urea (B33335) | |

| Bromo (-Br) | Suzuki Coupling | Arylboronic Acid | Biaryl Thiophene |

| Stille Coupling | Organostannane | Coupled Thiophene Derivative |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-(isocyanatomethyl)thiophene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNOS/c7-6-2-1-5(10-6)3-8-4-9/h1-2H,3H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAPUUUIMOKKFOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=C1)Br)CN=C=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Bromo 5 Isocyanatomethyl Thiophene and Analogous Thiophene Isocyanate Systems

Strategies for Introducing Bromine Functionality onto the Thiophene (B33073) Ring

The placement of a bromine atom at a specific position on the thiophene ring is critical for the synthesis of the target compound. Thiophene is an electron-rich aromatic system, making it highly susceptible to electrophilic substitution, though this reactivity can sometimes lead to a lack of selectivity and the formation of polyhalogenated products. vaia.com Consequently, several methods have been developed to control the regioselectivity of bromination.

Electrophilic aromatic bromination is the most common method for preparing aryl bromides. nih.gov Due to the high reactivity of the thiophene ring, direct bromination with elemental bromine often requires careful control of reaction conditions to avoid over-bromination. The regioselectivity is governed by the directing effects of any pre-existing substituents on the ring. For an unsubstituted thiophene, bromination preferentially occurs at the 2- and 5-positions.

To enhance regioselectivity, milder and more selective brominating agents are often employed. N-bromosuccinimide (NBS) is a widely used reagent that can provide controlled monobromination of activated aromatic rings like thiophene, typically in a solvent such as tetrahydrofuran (B95107) (THF) or acetic acid. nih.gov The use of catalysts or specific reaction media, such as zeolites, can also induce high para-selectivity (2,5-substitution) in the electrophilic bromination of thiophene derivatives. nih.gov

| Substrate Example | Brominating Agent | Conditions | Major Product | Reference |

| Thiophene | N-Bromosuccinimide (NBS) | Acetic Acid / Chloroform | 2-Bromothiophene | nih.gov |

| 2-Propylthiophene | n-BuLi, then CBr4 | THF, -78 °C to RT | 5-Bromo-2-propylthiophene | mdpi.com |

| Thiophene | Potassium Permanganate / Chloride | Water-Benzene, acidic pH | 2-Chlorothiophene / 2,5-Dichlorothiophene | researchgate.net |

This table is illustrative and provides examples of bromination/halogenation on thiophene rings.

The "halogen dance" reaction is a powerful, base-catalyzed isomerization process where a halogen atom migrates from one position to another on an aromatic ring. researchgate.netias.ac.in This transformation is particularly useful for synthesizing substituted bromothiophenes that are not readily accessible through direct electrophilic substitution. whiterose.ac.uk The reaction is typically initiated by deprotonation with a strong base, such as lithium diisopropylamide (LDA) or a magnesium bisamide complex, to form a thienyllithium intermediate. acs.orgthieme-connect.com This intermediate can then undergo a series of lithium-halogen exchange steps, ultimately "dancing" the bromine atom to a thermodynamically more stable position before being quenched with an electrophile. whiterose.ac.uk

The regioselectivity of the halogen dance can be precisely controlled by the presence of directing groups on the thiophene ring. acs.org For instance, groups like esters or oxazolines can direct the initial lithiation to an adjacent position, thereby dictating the final position of the bromine atom after rearrangement. acs.org This method allows for the synthesis of complex, multifunctionalized thiophenes from simpler starting materials. thieme-connect.com

| Substrate | Base | Conditions | Key Outcome | Reference |

| α-Bromothiophenes with diethyl acetal | LDA | THF | Selective deprotonation at β-position adjacent to bromine | acs.org |

| Bromothiophenes with ester group | TMP₂Mg·2LiCl | THF, 0 °C to RT | Ester-directed 1,3-halogen dance | thieme-connect.com |

| 2,3-Dibromothiophene | Base Catalysis | Not specified | Isomerization to other dibromothiophene regioisomers | researchgate.net |

This table highlights the principles and applications of the halogen dance reaction in bromothiophene synthesis.

Transition metal catalysis offers an alternative set of strategies for the C–Br bond formation on thiophene rings. These methods often provide different selectivity and functional group tolerance compared to traditional electrophilic bromination. Palladium, copper, and gold complexes have been utilized in various halogenation reactions. acs.org

For example, palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, can be used to construct brominated thiophene systems by coupling a thiophene-boronic acid (or stannane) with a bromine source. Conversely, a pre-brominated thiophene can be a building block in these reactions to construct more complex molecules. proquest.comresearchgate.net More direct metal-catalyzed halogenations have also been developed. Research has shown that palladium halides can catalyze the bromocyclization of certain precursors to form bromo-substituted benzo[b]naphtho[2,1-d]thiophene (B1197495) derivatives. acs.org These advanced methods expand the toolkit for synthesizing specifically substituted thiophenes.

Approaches for Incorporating the Isocyanatomethyl Moiety

The isocyanatomethyl group (-CH₂NCO) is a reactive functional group that serves as a key building block in organic synthesis. Its incorporation onto the brominated thiophene core is the second major challenge in the synthesis of the target molecule.

The Curtius rearrangement is a versatile and widely used reaction for converting carboxylic acids into primary amines, urethanes, or ureas via an isocyanate intermediate. nih.govrsc.org This reaction is arguably the most direct and common method for synthesizing the isocyanatomethyl group on the thiophene ring. The process begins with the conversion of a carboxylic acid, in this case, (5-bromo-thiophen-2-yl)acetic acid, into a corresponding acyl azide (B81097). organic-chemistry.org

The acyl azide is then thermally or photochemically decomposed, leading to a concerted rearrangement where the alkyl group migrates to the nitrogen atom with the simultaneous loss of nitrogen gas (N₂), directly yielding the isocyanate. wikipedia.org Modern protocols often generate the acyl azide in situ using reagents like diphenylphosphoryl azide (DPPA) or by treating a mixed anhydride (B1165640) with sodium azide, avoiding the isolation of potentially explosive acyl azide intermediates. nih.gov The reaction is known for its high tolerance of various functional groups and for proceeding with complete retention of the migrating group's stereochemistry. nih.gov

| Precursor Type | Key Reagents | Conditions | Intermediate | Product | Reference |

| Carboxylic Acid | Ethyl Chloroformate, then NaN₃ | Toluene, Heat | Acyl Azide | Isocyanate | nih.gov |

| Carboxylic Acid | Diphenylphosphoryl azide (DPPA), Et₃N | Toluene, Heat | Acyl Azide | Isocyanate | nih.gov |

| Aliphatic Carboxylic Acid | (Boc)₂O, NaN₃, then Zn(OTf)₂ | Toluene, 40 °C | Acyl Azide | Isocyanate | nih.gov |

This table summarizes common methods for generating isocyanates from carboxylic acids via the Curtius rearrangement.

Beyond the Curtius rearrangement, other methods exist for the synthesis of isocyanates starting from different precursors, such as primary amines or other carboxylic acid derivatives. The classic industrial method involves the reaction of a primary amine with phosgene (B1210022) (COCl₂) or a safer phosgene equivalent like triphosgene. This route would require the synthesis of 2-bromo-5-(aminomethyl)thiophene as a precursor.

More recently, phosgene-free methods have gained prominence due to safety and environmental concerns. One such approach involves the dehydration of carbamic acids, which can be formed in situ from a primary amine and carbon dioxide (CO₂). scholaris.ca The reaction is driven by a dehydrating agent, providing a mild and metal-free route to the isocyanate. scholaris.ca Another strategy is the Staudinger-aza-Wittig reaction, where an azide reacts with a phosphine (B1218219) (like triphenylphosphine) to form an iminophosphorane, which can then react with CO₂ to yield the isocyanate. beilstein-journals.org Carboxylic acids can also be converted to amides through condensation with isocyanates, a reaction that highlights the reactivity of the isocyanate group itself. researchgate.net

| Starting Material | Reagent(s) | Reaction Name / Type | Key Advantage | Reference |

| Primary Amine | Phosgene or Triphosgene | Phosgenation | Traditional, high-yielding | nih.gov |

| Primary Amine, CO₂ | Dehydrating Agent (e.g., Swern reagents) | Carbamic Acid Dehydration | Phosgene-free, mild conditions | scholaris.ca |

| Alkyl Azide, CO₂ | Triphenylphosphine (PPh₃) | Staudinger-aza-Wittig | Phosgene-free | beilstein-journals.org |

| Primary Amine, CS₂ | Tosyl Chloride, Et₃N | Dithiocarbamate Decomposition | Forms isothiocyanates (analogous) | organic-chemistry.org |

This table compares various synthetic routes to isocyanates and related compounds from different starting materials.

Advanced Flow Chemistry Techniques for Isocyanate Production

The production of isocyanates, critical intermediates in the manufacturing of pharmaceuticals and agrochemicals, has traditionally relied on the use of highly toxic phosgene. thieme-connect.comuniversityofcalifornia.edu However, advancements in continuous flow chemistry have paved the way for safer, more efficient, and scalable phosgene-free alternatives. acs.orggoogle.com Flow chemistry, which involves conducting reactions in a continuously flowing stream through a reactor, offers superior control over reaction parameters like temperature, pressure, and residence time. amf.ch This methodology is particularly advantageous for handling hazardous reactions and unstable intermediates. amf.chnumberanalytics.com

A prominent advanced technique for isocyanate synthesis is the Curtius rearrangement performed under continuous flow conditions. thieme-connect.comacs.org This method typically involves the conversion of a carboxylic acid to an acyl azide intermediate, which then rearranges upon heating to yield the desired isocyanate. acs.orggoogle.com The key innovation of flow chemistry is its ability to generate and immediately consume the potentially explosive acyl azide in a closed, controlled environment, thus mitigating the safety concerns that have historically limited the large-scale application of the Curtius rearrangement. universityofcalifornia.edugoogle.com

The process in a flow system can be summarized as follows:

An acyl hydrazide is mixed with an aqueous solution of nitrous acid in the flow reactor to form an acyl azide. google.com

The aqueous stream is mixed with an organic solvent, and the water is subsequently removed in-line. google.com

The resulting organic solution containing the acyl azide is then passed through a heated section of the reactor, inducing the Curtius rearrangement to produce the isocyanate cleanly and with high yield. thieme-connect.comgoogle.com

The high surface-area-to-volume ratio in flow reactors, especially microreactors, allows for excellent heat transfer, preventing thermal runaways and ensuring precise temperature control, which is critical for the rearrangement step. numberanalytics.com Furthermore, the integration of real-time monitoring techniques, such as inline spectroscopy, allows for precise process control and optimization. numberanalytics.comnih.gov These flow-based Curtius rearrangement methods are not only safer but also sustainable and amenable to distributed manufacturing. universityofcalifornia.eduacs.org

The table below summarizes typical conditions and outcomes for isocyanate synthesis using flow chemistry, based on findings for analogous systems.

| Precursor Type | Key Reagents | Reactor Temperature | Residence Time | Yield | Citation |

| Carboxylic Acid / Hydrazide | NaNO₂, HCl | 0 °C (Azide Formation) | 97 seconds (Rearrangement) | 80-90% | thieme-connect.com |

| Hydrazide | Nitrous Acid | 85 °C (Rearrangement) | Not specified | High | acs.org |

Convergent and Divergent Synthetic Routes to 2-Bromo-5-(isocyanatomethyl)thiophene

While specific literature detailing the synthesis of this compound is scarce, plausible convergent and divergent synthetic routes can be constructed based on established methodologies for thiophene functionalization and isocyanate formation.

Divergent Synthetic Route

A divergent approach begins with a common thiophene precursor which is sequentially functionalized to arrive at the target molecule. A logical starting material would be 2-bromo-5-methylthiophene (B1266114).

Benzylic Bromination: The synthesis could commence with the free-radical bromination of 2-bromo-5-methylthiophene at the methyl position to yield 2-bromo-5-(bromomethyl)thiophene. researchgate.net

Conversion to Carboxylic Acid: The resulting benzylic bromide can be converted to the corresponding carboxylic acid, (5-bromothiophen-2-yl)acetic acid. This can be achieved through various methods, such as reaction with sodium cyanide followed by hydrolysis of the resulting nitrile.

Isocyanate Formation via Curtius Rearrangement: The synthesized carboxylic acid is an ideal substrate for the advanced flow chemistry techniques described previously (Section 2.2.3). The acid would first be converted to its corresponding acyl hydrazide. This intermediate would then be subjected to a continuous flow process involving diazotization to the acyl azide, followed by thermal rearrangement to furnish the final product, this compound. acs.orggoogle.com

This divergent strategy leverages a readily available starting material and incorporates modern, safe technology for the crucial isocyanate-forming step.

Convergent Synthetic Route

A convergent synthesis involves the independent preparation of key molecular fragments that are later combined to form the final product. This approach can be more efficient for complex molecules.

Fragment A Synthesis (Thiophene Core): The thiophene core could be a molecule like 2,5-dibromothiophene (B18171), which is commercially available.

Fragment B Synthesis (Side-Chain Precursor): The isocyanate group is highly reactive and not suitable for many coupling reactions. Therefore, a protected precursor is required. A suitable fragment would be an N-protected aminomethyl boronic ester, such as N-Boc-aminomethylboronic acid pinacol (B44631) ester.

Suzuki Coupling: The two fragments can be joined using a palladium-catalyzed Suzuki cross-coupling reaction. researchgate.net A selective mono-coupling of 2,5-dibromothiophene with the aminomethyl boronic ester would yield 2-bromo-5-((N-Boc-amino)methyl)thiophene. The Suzuki reaction is a robust and widely used method for forming carbon-carbon bonds with thiophene systems. researchgate.netresearchgate.net

Deprotection and Isocyanate Formation: Following the successful coupling, the Boc-protecting group would be removed under acidic conditions to reveal the primary amine, 2-(aminomethyl)-5-bromothiophene. This amine could then be converted to the target isocyanate. While traditional methods using phosgene or its equivalents exist, a safer and more modern approach would be to first convert the amine to a carbamate, which can then be thermally or catalytically decomposed to the isocyanate. nih.gov

This convergent route offers flexibility and avoids carrying the reactive isocyanate functionality through multiple synthetic steps.

Advanced Reaction Chemistry and Mechanistic Studies of 2 Bromo 5 Isocyanatomethyl Thiophene

Reactivity of the Thiophene (B33073) Core in Functionalization Reactions

The reactivity of the thiophene ring in 2-Bromo-5-(isocyanatomethyl)thiophene is significantly influenced by the electronic properties of its substituents. The bromine atom and the isocyanatomethyl group modulate the electron density of the ring, thereby dictating the regioselectivity and feasibility of further functionalization reactions at the C3 and C4 positions.

Electrophilic aromatic substitution (EAS) is a hallmark reaction of thiophene, which is generally more reactive than benzene (B151609) due to the electron-donating nature of the sulfur atom. numberanalytics.com In a 2,5-disubstituted thiophene such as this compound, the position of any further substitution is determined by the combined directing effects of the existing groups. wikipedia.orgchemistrytalk.org

The two substituents exert opposing electronic effects:

Bromo Group (at C2): Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I). However, they are ortho, para-directors because of their electron-donating resonance effect (+M), where a lone pair of electrons can be shared with the aromatic ring. youtube.comorganicchemistrytutor.commasterorganicchemistry.com In this case, the bromine at C2 would direct an incoming electrophile to the C3 position.

Isocyanatomethyl Group (at C5): The isocyanatomethyl group (-CH₂NCO) is a deactivating group. The highly electronegative oxygen and nitrogen atoms in the isocyanate moiety pull electron density away from the methylene (B1212753) group and, by extension, from the thiophene ring through an inductive effect. This deactivation makes electrophilic substitution more difficult compared to unsubstituted thiophene. The group as a whole is expected to direct incoming electrophiles to the meta position, which corresponds to the C3 position relative to the C5-substituent.

Considering these effects, both the bromo and the isocyanatomethyl groups direct incoming electrophiles to the C3 position. Therefore, electrophilic aromatic substitution on this compound is predicted to occur selectively at the C3 position, provided that reaction conditions are harsh enough to overcome the deactivating nature of both substituents. Steric hindrance at C3 is minimal, further favoring substitution at this position over C4.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution

| Reactant | Existing Substituent (Position) | Directing Effect | Predicted Position of Substitution |

|---|---|---|---|

| This compound | -Br (C2) | Ortho-directing (to C3) | C3 |

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally a challenging reaction that requires the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group (in this case, the bromide). numberanalytics.com These groups are necessary to stabilize the negatively charged intermediate, known as a Meisenheimer complex, that forms during the reaction.

In this compound, the isocyanatomethyl group at the 5-position (para to the bromine) is electron-withdrawing. However, its deactivating strength may not be sufficient to facilitate SNAr reactions under standard conditions. The reaction typically requires potent nucleophiles and often elevated temperatures. The feasibility of displacing the bromide with a nucleophile would depend on the nucleophile's strength and the specific reaction conditions employed. The mechanism would proceed via the addition of the nucleophile to the C2 carbon, forming a resonance-stabilized anionic intermediate, followed by the elimination of the bromide ion to restore the aromaticity of the thiophene ring.

Transformations Involving the Bromo-Substituent

The carbon-bromine bond at the C2 position is a key site for a variety of powerful carbon-carbon and carbon-heteroatom bond-forming reactions, particularly those catalyzed by transition metals.

Bromothiophenes are excellent substrates for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of aryl, vinyl, and alkyl groups. nih.govwikipedia.org

Suzuki Coupling: This reaction involves the coupling of the bromothiophene with an organoboron reagent, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org The reaction is widely used due to the stability and low toxicity of the boron reagents. nih.govwikipedia.org

Stille Coupling: The Stille reaction couples the bromothiophene with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org It is highly versatile and tolerates a broad range of functional groups, although the toxicity of the tin reagents is a significant drawback. organic-chemistry.orgnrochemistry.com

Kumada Coupling: This reaction utilizes a Grignard reagent (organomagnesium halide) as the coupling partner with the bromothiophene, catalyzed by a nickel or palladium complex. wikipedia.orgacs.org Grignard reagents are highly reactive, which can be advantageous for less reactive bromides but may limit functional group tolerance. google.com

Direct Arylation: This more recent development involves the coupling of a bromothiophene with an unactivated C-H bond of another (hetero)arene, avoiding the need to pre-functionalize the coupling partner. researchgate.netacs.org This method offers greater atom economy. The bromide can also act as a directing group to facilitate C-H activation at an adjacent position. ornl.govresearchgate.net

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromothiophenes

| Reaction Type | Coupling Partner | Catalyst / Ligand | Base / Additive | Typical Solvent |

|---|---|---|---|---|

| Suzuki nih.govnih.gov | Arylboronic acid | Pd(OAc)₂, Pd(PPh₃)₄ | K₂CO₃, Cs₂CO₃ | Toluene, Dioxane, 2-MeTHF |

| Stille nrochemistry.comnumberanalytics.com | Aryl- or Vinylstannane | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI (co-catalyst) | DMF, NMP, Toluene |

| Kumada wikipedia.orggoogle.com | Alkyl- or Aryl-MgBr | Ni(dppp)Cl₂, Pd(PPh₃)₄ | None | THF, 2-MeTHF |

| Direct Arylation acs.orgrsc.org | (Hetero)arene | Pd(OAc)₂ / PCy₃·HBF₄ | K₂CO₃ / PivOH | DMAc, Toluene |

The bromine atom on the thiophene ring can be readily exchanged with lithium by treatment with an organolithium reagent, such as n-butyllithium or tert-butyllithium, typically at low temperatures (-78 °C). wikipedia.orgprinceton.edu This lithium-halogen exchange is a rapid and efficient process that converts the relatively unreactive C-Br bond into a highly nucleophilic C-Li bond. nih.govscribd.com The rate of exchange generally follows the trend I > Br > Cl. wikipedia.org

The resulting 2-thienyllithium (B1198063) intermediate is a powerful nucleophile that can react with a wide variety of electrophiles to introduce new functional groups at the 2-position. nih.gov This two-step sequence provides a versatile method for the synthesis of diverse 2-substituted thiophenes.

Table 3: Examples of Electrophilic Quenches for Thienyllithium Species

| Electrophile | Reagent Example | Resulting Functional Group |

|---|---|---|

| Carbon dioxide | CO₂ (gas or dry ice) | Carboxylic acid (-COOH) |

| Aldehydes/Ketones | Acetone, Benzaldehyde | Secondary/Tertiary alcohol |

| Alkyl halides | Methyl iodide | Alkyl group (-CH₃) |

| Disulfides | Dimethyl disulfide | Thioether (-SCH₃) |

Oxidative coupling reactions, particularly those forming biaryl compounds, can be achieved under aerobic conditions, using oxygen from the air as the terminal oxidant. google.com While often used for C-H/C-H coupling, related methodologies can be applied for the homocoupling of aryl halides. In the context of this compound, palladium-catalyzed protocols could potentially induce a homocoupling reaction to form 5,5'-bis(isocyanatomethyl)-2,2'-bithiophene. Such reactions often proceed through a radical mechanism or involve organometallic intermediates. google.com The development of efficient aerobic oxidative couplings is an active area of research, driven by the desire for greener and more sustainable chemical processes. rsc.orgrsc.org

Chemical Transformations at the Isocyanatomethyl Group

The isocyanate functionality of this compound is the primary site for a variety of chemical transformations, making it a valuable building block for the synthesis of more complex molecules and polymers. The electrophilic carbon atom of the isocyanate group is highly susceptible to attack by nucleophiles. researchgate.netnih.gov

Nucleophilic Additions to the Isocyanate Functionality (e.g., with Alcohols, Amines, Thiols)

The reaction of the isocyanate group with nucleophiles containing active hydrogen atoms is a cornerstone of its chemistry. nih.gov These addition reactions are typically efficient and proceed without the need for a catalyst, although one can be used to increase reaction rates. The general mechanism involves the attack of the nucleophilic center on the electrophilic carbon of the isocyanate, followed by a proton transfer to the nitrogen atom. nih.gov

With Alcohols: The reaction with alcohols leads to the formation of carbamates, commonly known as urethanes. This transformation is a fundamental process in polyurethane chemistry.

With Amines: Amines react readily with the isocyanate group to produce urea (B33335) derivatives. This reaction is generally faster than the reaction with alcohols.

With Thiols: The addition of thiols to the isocyanate functionality results in the formation of thiocarbamates, also referred to as thiourethanes. upc.edu Thiols are effective nucleophiles for this transformation. nih.gov

The reactivity of the isocyanate group is influenced by the electronic nature of its substituent. An electron-withdrawing group enhances the electrophilicity of the carbon atom, thereby increasing the isocyanate's reactivity. nih.gov

| Nucleophile | Functional Group | Resulting Product | Linkage Formed |

|---|---|---|---|

| Alcohol | R-OH | Urethane (B1682113) (Carbamate) | -NH-C(=O)-O- |

| Amine | R-NH2 | Urea | -NH-C(=O)-NH- |

| Thiol | R-SH | Thiourethane (Thiocarbamate) | -NH-C(=O)-S- |

Polymerization Reactions Initiated by the Isocyanate Group

The isocyanate group of this compound can participate in polymerization reactions, leading to the formation of various polymer structures.

One significant polymerization pathway is cyclotrimerization , where three isocyanate molecules react to form a highly stable six-membered isocyanurate ring. rsc.orgnih.gov This reaction is a type of self-addition and can be promoted by various catalysts. nih.gov Computational studies have shown that the cyclotrimerization of isocyanates is a highly exothermic process. rsc.org

Furthermore, if reacted with di- or polyfunctional nucleophiles, such as diols or dithiols, this compound can act as a monomer or a chain extender in step-growth polymerization . The reaction with diols yields polyurethanes, while reaction with dithiols produces poly(thiourethane)s. upc.edumdpi.com These polymers are known for their versatile properties, with poly(thiourethane)s in particular noted for their high refractive index due to the presence of sulfur. researchgate.net The formation of poly(thiourethane)s via the thiol-isocyanate reaction is considered a "click" reaction, indicating its high efficiency and lack of side products. upc.edu

| Reaction Type | Reactant(s) | Resulting Polymer Structure |

|---|---|---|

| Cyclotrimerization | 3 x this compound | Isocyanurate ring with thiophene side chains |

| Step-growth Polymerization | This compound + Diol/Dithiol | Polyurethane / Poly(thiourethane) |

Click Chemistry Approaches, Specifically Thiol-Isocyanate Click Reactions

The reaction between a thiol and an isocyanate is a prime example of a "click" reaction due to its rapid rate, high yield, orthogonality, and mild reaction conditions. rsc.orgrsc.orgresearchgate.net This transformation is highly efficient for creating thiourethane linkages and can be catalyzed by bases like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). rsc.orgacs.org

The thiol-isocyanate click reaction provides a facile and quantitative method for the functionalization of molecules. researchgate.net For this compound, this reaction allows for the straightforward attachment of thiol-containing molecules, enabling the synthesis of a wide array of functionalized thiophene derivatives. This approach is valuable for surface modification and the preparation of functional polymers. rsc.orgrsc.org The reaction proceeds without the formation of side-products often seen in the synthesis of their oxygen analogs, polyurethanes. upc.eduresearchgate.net

Mechanistic Investigations through Computational Chemistry

Computational chemistry, particularly Density Functional Theory (DFT), provides powerful tools to investigate the reaction mechanisms, reactivity, and electronic properties of molecules like this compound.

Density Functional Theory (DFT) Studies on Reaction Pathways

DFT calculations are instrumental in elucidating the mechanistic details of chemical reactions. For the transformations involving the isocyanate group, DFT can be used to model the reaction pathways of nucleophilic additions. This involves calculating the geometries and energies of reactants, transition states, and products.

For instance, in the nucleophilic attack on the isocyanate, DFT can map the potential energy surface of the reaction. scribd.com It can help to understand the role of catalysts by modeling how they lower the activation energy barrier. mdpi.com The high reactivity of the isocyanate group can be explained by analyzing the electron density, which shows a positively charged carbon atom and negatively charged oxygen and nitrogen atoms, making the carbon an electrophilic center. researchgate.net DFT studies can also be applied to understand the thermodynamics of polymerization reactions, such as the high exothermicity of isocyanate cyclotrimerization. rsc.org

Theoretical Prediction of Reactivity and Selectivity in Thiophene Derivatives

Computational methods are widely used to predict the reactivity and selectivity of thiophene derivatives. nih.gov Global and local reactivity descriptors derived from DFT can provide insights into how a molecule will behave in a chemical reaction.

Local Descriptors: To predict the regioselectivity of reactions, local reactivity descriptors are used. For thiophene derivatives, which can be ambident reactants, these descriptors can help determine which sites are more susceptible to nucleophilic or electrophilic attack. nih.gov For example, the local electrophilicity (ω+) can pinpoint the most electrophilic atom in the molecule. nih.gov

For this compound, theoretical studies can predict the influence of the bromo and isocyanatomethyl substituents on the electronic properties and reactivity of the thiophene ring. nih.govresearchgate.net Such studies are crucial for designing new synthetic routes and understanding the behavior of these versatile chemical compounds. nih.govnumberanalytics.com

Derivatization and Advanced Functionalization Strategies Utilizing 2 Bromo 5 Isocyanatomethyl Thiophene

Formation of Complex Molecular Architectures via Multi-Component Reactions (e.g., Ugi-type reactions)

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more reactants. cmu.edu The isocyanate functionality in 2-bromo-5-(isocyanatomethyl)thiophene makes it an ideal candidate for such reactions, particularly the Ugi four-component reaction (U-4CR). wikipedia.orgorganic-chemistry.org

The Ugi reaction typically involves a ketone or aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide derivative. organic-chemistry.org However, variations of the Ugi reaction can utilize an isocyanate in place of the isocyanide and carboxylic acid. In a typical Ugi reaction, the initial step is the formation of an imine from the amine and the carbonyl compound. This is followed by the nucleophilic attack of the isocyanide, forming a nitrilium intermediate, which is then attacked by the carboxylic acid. A subsequent Mumm rearrangement yields the final bis-amide product. wikipedia.orgnih.gov

In the context of this compound, the isocyanate group (-NCO) serves as a highly reactive electrophile. It can readily react with nucleophiles such as amines, alcohols, and thiols. researchgate.net This reactivity is central to its participation in Ugi-type reactions. For instance, the reaction of an amine and an aldehyde can form an imine, which can then be attacked by the isocyanate. The subsequent steps would involve the addition of a fourth component, such as a carboxylic acid, to generate a complex, highly functionalized molecule in a one-pot synthesis. nih.govmdpi.com

The versatility of MCRs allows for the creation of diverse chemical libraries. wikipedia.org By systematically varying the other components in the reaction with this compound, a wide array of complex molecules can be synthesized, each bearing the thiophene (B33073) moiety. This thiophene unit can then serve as a handle for further modifications or as a key component in the construction of larger, functional architectures. rsc.org

| Reactant Class | Role in Ugi-type Reaction | Potential for Diversity |

| This compound | Isocyanate component | Core scaffold |

| Aldehyde/Ketone | Carbonyl component | Introduction of various R groups |

| Amine | Amine component | Introduction of various R groups |

| Carboxylic Acid | Acid component | Introduction of various R groups |

Synthesis of π-Conjugated Oligomers and Polymers

The presence of a bromine atom on the thiophene ring of this compound allows for its use as a monomer in various cross-coupling polymerization reactions to synthesize π-conjugated polythiophenes. These polymers are of significant interest for their applications in organic electronics.

Incorporation into Polythiophene Backbones via Cross-Coupling Polymerization

Several palladium- or nickel-catalyzed cross-coupling reactions are employed for the synthesis of polythiophenes, including Kumada, rsc.orgacs.orgresearchgate.netru.nl Suzuki, tandfonline.comresearchgate.netunimib.it and Stille polymerizations. nih.gov In these reactions, the carbon-bromine bond of the monomer is activated by the metal catalyst to form a new carbon-carbon bond with another monomer unit.

For instance, in a Suzuki polycondensation, a thiophene monomer bearing a boronic acid or boronic ester group is coupled with a dihalo-thiophene monomer in the presence of a palladium catalyst. researchgate.net Alternatively, in a Kumada catalyst-transfer polycondensation, a Grignard reagent is formed from the bromo-thiophene monomer, which then undergoes polymerization catalyzed by a nickel complex. rsc.orgacs.org

The isocyanatomethyl group on this compound is a valuable functional handle. It is generally stable under the conditions of many cross-coupling reactions, allowing for the synthesis of a polythiophene with reactive isocyanate groups regularly spaced along the polymer backbone. d-nb.info This "functionalized" polythiophene can then be used in post-polymerization modification reactions.

| Polymerization Method | Catalyst | Monomer Requirement | Key Features |

| Kumada | Nickel complexes (e.g., Ni(dppp)Cl2) | Grignard reagent of the monomer | Chain-growth mechanism, allows for control over molecular weight. rsc.orgru.nl |

| Suzuki | Palladium complexes (e.g., Pd(PPh3)4) | Boronic acid or ester derivative of the monomer | Tolerant to a wide range of functional groups. tandfonline.comresearchgate.net |

| Stille | Palladium complexes | Organotin derivative of the monomer | Mild reaction conditions. nih.gov |

Grafting and Side-Chain Functionalization Methodologies

The isocyanatomethyl side chains of polythiophenes derived from this compound offer a versatile platform for grafting and side-chain functionalization. cmu.edu This post-polymerization modification allows for the tailoring of the polymer's properties, such as solubility, morphology, and electronic characteristics. rsc.orgrsc.orgresearchgate.net

The highly reactive isocyanate group can readily react with a variety of nucleophiles, including amines, alcohols, and thiols, to form urea (B33335), urethane (B1682113), and thiocarbamate linkages, respectively. researchgate.netusm.edu This allows for the attachment of a wide range of functional molecules to the polythiophene backbone. For example, grafting of long alkyl chains can improve solubility in organic solvents, while the attachment of polar groups can enhance solubility in more polar media. rsc.org

Furthermore, functional polymers can be grafted onto the polythiophene backbone. For example, a hydroxyl-terminated polymer can be reacted with the isocyanate side chains to create a graft copolymer. researchgate.net This approach allows for the combination of the properties of two different polymers into a single material. For example, grafting a flexible polymer onto a rigid polythiophene backbone can improve the mechanical properties of the resulting material. mdpi.comipfdd.dersc.org

Design and Synthesis of Hybrid Organic-Inorganic Materials

Hybrid organic-inorganic materials combine the properties of both organic and inorganic components, leading to materials with unique and often enhanced functionalities. nih.gov The dual reactivity of this compound makes it an excellent candidate for the synthesis of such materials. umn.edu

The isocyanate group can be used to covalently link the organic thiophene component to an inorganic substrate. rsc.org Many inorganic materials, such as silica (B1680970) (SiO2) and titania (TiO2), have hydroxyl groups on their surfaces. rsc.orgrsc.org These hydroxyl groups can react with the isocyanate group of this compound to form a stable urethane linkage, effectively grafting the thiophene molecule onto the inorganic surface.

Once the thiophene monomer is anchored to the surface, the bromo group can be used to initiate surface-initiated polymerization. researchgate.net By exposing the functionalized inorganic material to additional thiophene monomers under polymerization conditions, a polythiophene layer can be grown directly from the surface. This results in a hybrid material where a conductive polymer is covalently bound to an inorganic substrate. nih.govrsc.orgresearchgate.net Such materials have potential applications in areas such as sensors, catalysts, and electronic devices. researchgate.net

| Inorganic Substrate | Surface Functional Group | Linkage with Isocyanate | Potential Application |

| Silica (SiO2) | Silanol (-Si-OH) | Urethane | Composite materials, sensors nih.govrsc.org |

| Titania (TiO2) | Titanol (-Ti-OH) | Urethane | Photocatalysis, solar cells rsc.org |

| Metal Oxides | Metal-Hydroxyl (-M-OH) | Urethane | Electronics, catalysis |

Applications in Advanced Functional Materials and Organic Electronics

Utilization in Organic Semiconductors and Optoelectronic Devices

Thiophene-containing organic semiconductors are widely researched for their potential in low-cost, flexible, and large-area electronic devices. numberanalytics.comresearchgate.net

Precursors for Organic Field-Effect Transistors (OFETs)

Thiophene (B33073) derivatives are among the most successful materials for the active layer in p-channel OFETs. nih.gov The performance of these devices is highly dependent on the molecular structure and solid-state packing of the organic semiconductor. While numerous thiophene-based molecules have been designed and synthesized for OFET applications, there is no specific data available on the use of 2-Bromo-5-(isocyanatomethyl)thiophene as a precursor for these materials. In principle, it could be used to synthesize thiophene-containing polyurethanes or ureas that could function as either the semiconducting or dielectric layer in an OFET. rsc.org

Components in Organic Light-Emitting Diodes (OLEDs)

In OLEDs, thiophene units are often incorporated into the emissive layer or charge-transporting layers to enhance device efficiency and stability. The electronic properties of these materials can be finely tuned by chemical modification. The isocyanate functionality of this compound could potentially be used to link thiophene-based chromophores to other molecular components, but specific examples are not found in the literature.

Building Blocks for Organic Photovoltaics (OPVs) and Dye-Sensitized Solar Cells (DSSCs)

Thiophene-based polymers and small molecules are extensively used as donor materials in OPVs and as sensitizers in DSSCs due to their strong light absorption in the visible spectrum and efficient charge generation. mdpi.comelsevierpure.com The synthesis of these materials often involves the strategic placement of functional groups to control their energy levels and morphology. While this compound possesses the necessary functionalities to be a building block in this context, its actual use has not been reported.

Role in the Development of Conductive Polymers and Liquid Crystal Materials

The polymerization of thiophene and its derivatives leads to conductive polymers with a wide range of applications. numberanalytics.com Additionally, the rigid, rod-like structure of some thiophene-containing molecules makes them suitable for liquid crystal applications. There is no available research that details the role of this compound in the synthesis of either conductive polymers or liquid crystal materials.

Contributions to Advanced Materials for Sensing Technologies

The electronic properties of conductive polymers and other organic semiconductors can be sensitive to their chemical environment, a property that is exploited in chemical sensors. Thiophene-based materials have been investigated for various sensing applications. The reactive isocyanate group of this compound could be used to functionalize a thiophene-based material for the selective detection of specific analytes. However, no such applications have been documented.

Future Perspectives and Emerging Research Directions

Development of Greener Synthetic Routes and Sustainable Methodologies for Thiophene-Isocyanate Derivatives

The chemical industry is increasingly shifting towards more environmentally benign and sustainable manufacturing processes. nih.govtdl.org This paradigm shift is particularly pertinent to the synthesis of isocyanates, which has traditionally relied on hazardous reagents like phosgene (B1210022). nih.govtdl.org Future research into 2-bromo-5-(isocyanatomethyl)thiophene and related derivatives will undoubtedly prioritize the development of greener synthetic alternatives.

One promising avenue is the exploration of phosgene-free routes to the isocyanate functionality. The Curtius rearrangement, for instance, offers a pathway to isocyanates from carboxylic azides, avoiding the use of phosgene. nih.gov Adapting this methodology to a thiophene (B33073) precursor, such as 2-bromo-5-(carboxymethyl)thiophene, could provide a more sustainable route to the target molecule. Another area of focus will likely be the use of bio-based feedstocks for the synthesis of the thiophene ring itself, moving away from petroleum-derived starting materials. tdl.org

Furthermore, the principles of green chemistry, such as the use of safer solvents and catalyst-free or metal-free reactions, will be integral to future synthetic strategies. rsc.orgresearchgate.net The development of one-pot syntheses that minimize waste and energy consumption will also be a key objective. For the thiophene core, methods like copper-mediated halocyclization in ethanol (B145695) represent a step towards more sustainable practices. rsc.org

| Green Chemistry Approach | Potential Application in Synthesis of this compound |

| Phosgene-free isocyanate synthesis | Utilization of the Curtius rearrangement starting from a thiophene-based carboxylic acid derivative. |

| Use of bio-based feedstocks | Sourcing of precursors for the thiophene ring from renewable biological materials. |

| Safer solvents | Replacement of hazardous organic solvents with greener alternatives like ionic liquids or deep eutectic solvents. |

| Catalyst-free/Metal-free reactions | Development of synthetic steps that avoid the use of heavy metal catalysts, reducing environmental impact. |

| One-pot synthesis | Designing a streamlined reaction sequence to produce the final compound with minimal purification steps. |

Exploration of Novel Reactivity Patterns and Catalytic Systems for Enhanced Functionalization

The inherent reactivity of this compound offers a rich playground for synthetic chemists. The isocyanate group is highly susceptible to nucleophilic attack, making it a versatile handle for polymerization and post-polymerization modification. Future research will likely delve into the controlled reactivity of this group, potentially through the use of "blocked" or "masked" isocyanates that can be deprotected under specific conditions to initiate a reaction. nih.gov This would allow for greater precision in the synthesis of complex macromolecular architectures.

The bromine atom on the thiophene ring is another key functional group, providing a site for cross-coupling reactions such as Suzuki, Stille, and Heck couplings. acs.org These reactions are powerful tools for introducing a wide array of substituents onto the thiophene core, thereby tuning the electronic and physical properties of the resulting molecules and polymers. A significant area of future research will be the development of more efficient and selective catalytic systems for these transformations, including the use of palladium-based catalysts for direct C-H functionalization of the thiophene ring. dtic.mil This would enable the introduction of functional groups at other positions on the ring, leading to even greater molecular diversity.

The interplay between the isocyanate group, the bromine atom, and the thiophene ring could also lead to novel intramolecular cyclization reactions, providing access to new heterocyclic scaffolds with potential applications in medicinal chemistry and materials science. The development of catalytic systems that can selectively control the reactivity of one functional group in the presence of the other will be a critical challenge and a significant area of investigation.

Expansion into New Generations of Advanced Materials with Tunable Properties

The true potential of this compound lies in its ability to serve as a monomer for the creation of advanced materials with tailored properties. The isocyanate group is a key precursor for the formation of polyurethanes, a class of polymers with a vast range of applications. By copolymerizing this compound with various diols or polyols, it will be possible to create novel thiophene-containing polyurethanes. The properties of these materials, such as their mechanical strength, thermal stability, and solubility, could be finely tuned by the choice of the co-monomer.

Furthermore, the thiophene unit imparts valuable optoelectronic properties to the polymer backbone. rsc.org This opens up the possibility of developing new semiconducting polymers for applications in organic electronics, such as organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). The bromine atom can be used to further functionalize the polymer after its formation, allowing for the introduction of additional groups to fine-tune the material's electronic properties, such as its HOMO/LUMO energy levels and bandgap.

The exploration of stimuli-responsive and self-healing materials based on this monomer is another exciting frontier. researchgate.netresearchgate.net The isocyanate group can be used to introduce dynamic covalent bonds or non-covalent interactions into the polymer network, which can be designed to respond to external stimuli such as light, heat, or pH. researchgate.netrsc.org This could lead to the development of "smart" materials with applications in areas such as drug delivery, sensors, and soft robotics. The inherent properties of the thiophene ring could also be harnessed to create self-healing materials, where damage to the material triggers a chemical reaction that repairs the structure. researchgate.net

| Potential Material Class | Key Features and Potential Applications |

| Thiophene-containing Polyurethanes | Tunable mechanical and thermal properties; potential for use in coatings, adhesives, and elastomers with tailored performance. |

| Semiconducting Polymers | Optoelectronic properties derived from the thiophene backbone; applications in organic field-effect transistors and organic solar cells. |

| Stimuli-Responsive Materials | Ability to change properties in response to external triggers; potential for use in sensors, actuators, and controlled-release systems. |

| Self-Healing Polymers | Intrinsic ability to repair damage; applications in durable coatings and long-lasting electronic components. |

Interdisciplinary Research Bridging Synthetic Organic Chemistry with Computational and Materials Science Disciplines

The future of materials discovery and design lies in the seamless integration of different scientific disciplines. The development of novel materials from this compound will be greatly accelerated by a close collaboration between synthetic organic chemists, computational chemists, and materials scientists. acs.org

Computational studies, such as Density Functional Theory (DFT) calculations, can be employed to predict the electronic structure, reactivity, and spectroscopic properties of molecules and polymers derived from this monomer. acs.orgresearchgate.net This theoretical insight can guide the design of new materials with specific, targeted properties, saving significant time and resources in the laboratory. For example, computational modeling could be used to predict the bandgap of a new thiophene-based polymer before it is synthesized, allowing researchers to focus their efforts on the most promising candidates for a particular electronic application.

The synergy between synthetic chemistry and materials science will be crucial for translating the potential of this molecule into tangible applications. advancedsciencenews.com Synthetic chemists will focus on developing efficient and scalable routes to the monomer and its derivatives, while materials scientists will characterize the physical and chemical properties of the resulting polymers and fabricate them into devices. This iterative process of design, synthesis, characterization, and testing will be essential for optimizing the performance of new materials and unlocking their full potential. The exploration of this interdisciplinary nexus will undoubtedly lead to exciting breakthroughs in the field of advanced organic materials.

Q & A

Q. Key Data :

| Step | Reagents/Conditions | Yield | Reference |

|---|---|---|---|

| Bromination | NBS in DMF (0°C → RT, 17 h) | 91% | |

| Suzuki Coupling | Pd(PPh₃)₄, K₃PO₄, 90°C | 69–91% |

Basic: How is regioselectivity achieved during functionalization of the thiophene core?

Answer:

Regioselectivity is controlled by:

- Steric Protection : Bulky substituents (e.g., triisopropylsilyl groups) at β-positions direct bromination or coupling to α-positions .

- Catalytic Additives : Use of neodecanoic acid in palladium-catalyzed reactions minimizes β-side reactions, ensuring α-selectivity .

Advanced: How do steric and electronic factors influence the pharmacological activity of thiophene derivatives?

Answer:

Pharmacological studies (e.g., anti-thrombolytic or biofilm inhibition assays) reveal:

- Electron-Withdrawing Groups (EWGs) : Bromine at the α-position enhances stability but may reduce bioavailability. For example, 2-bromo-5-(3-chloro-4-fluorophenyl)thiophene shows high biofilm inhibition due to halogen-driven π-stacking interactions .

- Contradictions : Derivatives with iodine substituents (e.g., 2-bromo-3-hexyl-5-(4-iodophenyl)thiophene) exhibit variable anti-thrombolytic activity, suggesting solvent-dependent conformational changes in assays .

Resolution : Use DFT calculations to model substituent effects on molecular polarity and docking efficiency .

Advanced: What spectroscopic methods validate the structure of this compound?

Answer:

- ¹H/¹³C NMR : Peaks at δ 7.15–7.39 ppm (thiophene protons) and δ 121–145 ppm (aromatic carbons) confirm bromine and isocyanate substitution .

- HRMS : Molecular ion peaks at m/z 298 ([M]⁺ for dibrominated derivatives) align with theoretical masses .

- IR Spectroscopy : Stretching bands at 2150–2200 cm⁻¹ (N=C=O) confirm the isocyanate group .

Advanced: How are polymerization techniques applied to thiophene-based materials?

Answer:

- Direct (Hetero)arylation Polymerization (DHAP) : Optimized with Herrmann–Beller catalyst and P(o-NMe₂Ph)₃ ligand to synthesize regioregular polythiophenes. Steric protection of β-positions ensures α,α’-linkages .

- Device Performance : Polymers with dodecyl side chains exhibit higher charge mobility (e.g., 0.12 cm²/Vs in OFETs) due to improved crystallinity .

Basic: What safety protocols are critical when handling isocyanate-functionalized thiophenes?

Answer:

- Storage : Below –20°C to prevent polymerization .

- Handling : Use inert atmosphere (Ar/N₂) during reactions to avoid moisture-induced side reactions .

Advanced: How do solvent systems impact cross-coupling efficiency in thiophene synthesis?

Answer:

- Polar Aprotic Solvents : DMF or THF enhance Pd catalyst activity but may require rigorous drying to prevent dehalogenation .

- Biphasic Systems : 1,4-Dioxane/H₂O (4:1) improves yields in Suzuki reactions by stabilizing boronic acid intermediates .

Basic: What are the emerging applications of thiophene derivatives in materials science?

Answer:

- Organic Semiconductors : Regioregular polythiophenes (e.g., PBTTT) show high hole mobility in thin-film transistors .

- Bioimaging : Thiophene-based fluorophores with isocyanate groups enable covalent labeling of cellular targets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.